![molecular formula C22H18N4O4 B2534224 methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate CAS No. 886903-06-6](/img/structure/B2534224.png)

methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

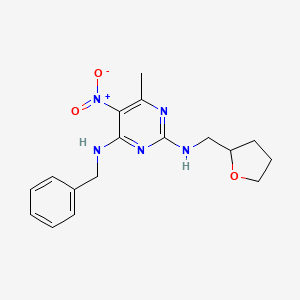

“Methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . A novel synthon was synthesized by a multistep process, then Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting N-heterocycles .

Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been studied . A novel synthon was synthesized by a multistep process, then Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting N-heterocycles .

Scientific Research Applications

Hydrogen Bonding and Molecular Structures

Research into structurally related compounds, such as those involving pyrazolo[3,4-b]pyridine derivatives, highlights the significance of hydrogen bonding in determining molecular arrangements. For instance, studies on isomeric methyl benzoates with pyrazole and amino groups revealed complex sheet formations and chains of edge-fused rings through N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla, Mata, Cobo, Low, & Glidewell, 2007). Another example includes the detailed examination of hydrogen bonding in substituted 4-pyrazolylbenzoates, demonstrating different dimensional supramolecular structures, ranging from chains to three-dimensional frameworks (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Heterocyclic Synthesis and Functionalization

The potential of compounds similar to methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate for synthesizing heterocyclic structures has been explored. For example, research has focused on the synthesis of thiophenylhydrazonoacetates, leading to diverse derivatives including pyrazoles and pyrazolopyrimidines, highlighting the reactivity of such compounds towards various nitrogen nucleophiles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the synthesis of pyrazolopyridines and related heterocycles has been achieved through reactions involving dimethylaminomethylene compounds, showcasing the versatility of these molecules in generating pharmacologically interesting structures (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Antioxidant, Antitumor, and Antimicrobial Activities

Several studies have investigated the biological activities of compounds structurally similar to the one . For instance, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their antioxidant, antitumor, and antimicrobial activities, with certain compounds showing significant effects (El‐Borai et al., 2013). This suggests the potential of this compound and related molecules in pharmacological applications.

Supramolecular Liquid Crystals

Research into the interactions between non-mesomorphic compounds has led to the formation of supramolecular liquid crystals, demonstrating the impact of hydrogen bonding between components like pyridine-based derivatives and benzoic acids. The effect of lateral substitution on the stability of these phases emphasizes the role of molecular design in the properties of supramolecular materials (Naoum, Fahmi, & Almllal, 2010).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been shown to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system .

Mode of Action

It’s known that pyrazoline derivatives can affect the activity of enzymes like ache, leading to changes in nerve pulse transmission .

Biochemical Pathways

Similar compounds have been associated with the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative injury .

Result of Action

Similar compounds have been associated with changes in behavioral parameters and swimming potential in certain species .

properties

IUPAC Name |

methyl 4-[(3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c1-13-18-19(27)17(12-23-20(18)26(25-13)16-6-4-3-5-7-16)21(28)24-15-10-8-14(9-11-15)22(29)30-2/h3-12H,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMIFXCIGDGASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(methoxycarbonyl)-2-nitrophenyl]-beta-alanine](/img/structure/B2534141.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2534144.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2534150.png)

![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2534152.png)

![2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol](/img/structure/B2534154.png)

![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2534155.png)

![tert-butyl N-{3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl}carbamate](/img/structure/B2534157.png)

![[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2534158.png)

![3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2534162.png)

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2534163.png)